Nickel bis(sulphamidate)

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Nickel bis(sulphamidate) can be synthesized by reacting nickel carbonate or nickel hydroxide with sulfamic acid in an aqueous solution. The reaction typically proceeds at room temperature, and the product is obtained by evaporating the water from the solution .

Industrial Production Methods: In industrial settings, nickel bis(sulphamidate) is produced by dissolving nickel metal or nickel oxide in sulfamic acid. The reaction is carried out in large reactors, and the resulting solution is concentrated to obtain the desired product. The process is optimized to ensure high purity and yield .

化学反応の分析

Reaction with Nickel Hydroxide

Sulfamic acid reacts with nickel hydroxide under controlled conditions:

This method involves refluxing sulfamic acid and nickel carbonate in water, followed by crystallization and dehydration .

Direct Reaction with Metallic Nickel

A patented process uses metallic nickel (powder, flakes, or catalyst) and sulfamic acid with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) as an oxidizing agent:

Key parameters include:

-

Initiators like HCl, H<sub>2</sub>SO<sub>4</sub>, or H<sub>3</sub>PO<sub>4</sub> (0.5–10% of nickel weight) to accelerate reactivity .

Thermal Decomposition

Nickel sulfamate decomposes under elevated temperatures:

Decomposition products include a mixture of brown-black NiO and green Ni<sub>2</sub>O<sub>3</sub> .

Table 2: Decomposition Products by Temperature

| Temperature Range (°C) | Primary Products | Secondary Products |

|---|---|---|

| 110–150 | Basic nickel sulfamate salts | – |

| >150 | NiO, Ni<sub>2</sub>O<sub>3</sub> | SO<sub>3</sub>, NH<sub>3</sub> |

Hydrolysis and Stability

Nickel sulfamate is hygroscopic and undergoes hydrolysis under specific conditions:

-

Low pH (<3) or High Temperature : Rapid hydrolysis releases sulfamic acid and nickel ions:

-

Prolonged Exposure to Moisture : Deliquesces and forms acidic solutions, accelerating corrosion in metal containers .

Table 3: Stability Under Different Conditions

| Condition | Stability | Observation |

|---|---|---|

| pH 3.7–5.0 | Stable | Ideal for electroplating solutions |

| pH <3 or >8 | Unstable | Hydrolysis or precipitation occurs |

| Temperature >60°C | Decomposition | Forms basic salts and oxides |

Reactivity with Other Chemicals

-

Oxidizing Agents : Reacts exothermically with strong oxidizers (e.g., KMnO<sub>4</sub>), releasing SO<sub>x</sub> and NO<sub>x</sub> gases .

-

Bases : Neutralizes to form nickel hydroxides and sulfamate salts:

科学的研究の応用

Key Applications

- Electroplating

- Surface Treatment

- Connector and PCB Manufacturing

- Nickel-Cobalt Alloy Electroforming

- Functional Electroplating

Production Methods

Nickel bis(sulphamidate) is synthesized through the reaction of sulfamic acid with nickel hydroxide or nickel carbonate. The general reaction can be represented as follows:

This process involves dissolving sulfamic acid in hot distilled water, adding nickel carbonate, and allowing the reaction to proceed until carbon dioxide evolution ceases. The resulting mixture is then cooled for crystallization and further processed to obtain the final product .

Case Study 1: Precision Electroplating

A study conducted on the use of nickel bis(sulphamidate) for precision electroplating demonstrated that components plated with this compound exhibited significantly lower internal stress compared to those plated with traditional nickel salts. This characteristic resulted in improved durability and performance of electronic connectors under mechanical stress conditions.

Case Study 2: PCB Manufacturing

In a comparative analysis of various plating methods for PCBs, it was found that using nickel bis(sulphamidate) resulted in superior adhesion properties and enhanced electrical conductivity. The study highlighted its effectiveness in producing high-quality PCBs that meet stringent industry standards.

作用機序

The mechanism by which nickel bis(sulphamidate) exerts its effects involves the release of nickel ions (Ni2+). These ions interact with various molecular targets, including enzymes and proteins, altering their structure and function. The pathways involved include:

Catalytic Activity: Nickel ions can act as catalysts in redox reactions.

Protein Binding: Nickel ions can bind to proteins, affecting their activity and stability

類似化合物との比較

Nickel bis(sulphamidate) can be compared with other nickel compounds such as:

Nickel sulfate (NiSO4): Used in electroplating and as a precursor for other nickel compounds.

Nickel chloride (NiCl2): Commonly used in chemical synthesis and as a catalyst.

Nickel nitrate (Ni(NO3)2): Used in the production of nickel catalysts and in electroplating.

Uniqueness: Nickel bis(sulphamidate) is unique due to its high solubility, fast plating speed, and low internal stress in electroplating applications. It also has a lower environmental impact compared to other nickel salts .

生物活性

Nickel bis(sulphamidate), also known as nickel sulfamate, is a compound with significant applications in electroplating and alloy production. Its biological activity, particularly concerning human health and environmental impact, has been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including toxicological profiles, potential health risks, and relevant case studies.

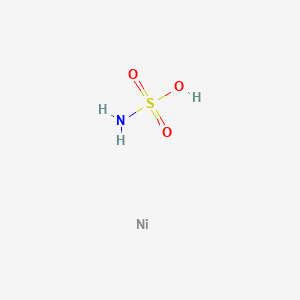

- Chemical Formula : Ni(SO3NH2)2

- Molecular Weight : 250.85 g/mol (anhydrous)

- Physical Form : Crystalline powder

- Solubility : Completely miscible in water

Toxicological Profile

Nickel compounds, including nickel bis(sulphamidate), are known for their toxicological effects. The following table summarizes key toxicological findings associated with nickel compounds:

Nickel bis(sulphamidate) exhibits its biological activity primarily through the following mechanisms:

- Carcinogenic Potential : Nickel compounds have been associated with increased risks of lung and nasal cancers due to inhalation exposure. The carcinogenicity is attributed to chronic inflammation and indirect genotoxicity rather than direct mutagenic effects .

- Immune Response Modulation : Exposure may lead to immunological effects, including allergic contact dermatitis, particularly in sensitized individuals. This is supported by studies showing heightened immune responses in occupational settings .

- Respiratory Toxicity : The respiratory system is particularly sensitive to nickel exposure, with studies indicating that inhalation can lead to significant health risks, including chronic obstructive pulmonary disease (COPD) .

Case Studies

-

Occupational Exposure Study :

A cohort study involving nickel refinery workers demonstrated a correlation between nickel exposure and respiratory diseases. The study highlighted that prolonged exposure to soluble nickel compounds significantly increased lung cancer risk . -

Dermal Exposure Analysis :

Research focusing on individuals with allergic contact dermatitis revealed that nickel sulfamate can trigger severe skin reactions, emphasizing the need for safety precautions in environments where this compound is handled . -

Environmental Impact Assessment :

An assessment of aquatic ecosystems indicated that nickel bis(sulphamidate) poses risks to aquatic life, classified as very toxic with long-lasting effects .

Regulatory Considerations

Due to its potential health risks, nickel bis(sulphamidate) is subject to various regulatory frameworks:

特性

IUPAC Name |

nickel;sulfamic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S.Ni/c1-5(2,3)4;/h(H3,1,2,3,4); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITXJPASYXFQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)O.[Ni] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NNiO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13770-89-3 | |

| Record name | Nickel sulfamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13770-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel sulfamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。